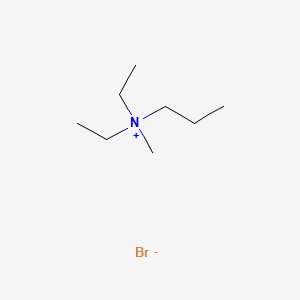

Diethylmethylpropylammonium bromide

Description

Structure

2D Structure

Properties

CAS No. |

69286-10-8 |

|---|---|

Molecular Formula |

C8H20BrN |

Molecular Weight |

210.16 g/mol |

IUPAC Name |

diethyl-methyl-propylazanium;bromide |

InChI |

InChI=1S/C8H20N.BrH/c1-5-8-9(4,6-2)7-3;/h5-8H2,1-4H3;1H/q+1;/p-1 |

InChI Key |

IJJXIIFMAVRCIW-UHFFFAOYSA-M |

Canonical SMILES |

CCC[N+](C)(CC)CC.[Br-] |

Origin of Product |

United States |

Synthetic Methodologies and Process Optimization for Diethylmethylpropylammonium Bromide

Classical Synthetic Pathways and Reaction Conditions

The primary and most classical method for the synthesis of Diethylmethylpropylammonium bromide is the Menshutkin reaction . This SN2 (bimolecular nucleophilic substitution) reaction involves the quaternization of a tertiary amine with an alkyl halide. itu.edu.trsmolecule.com In the case of this compound, this would involve the reaction of N,N-diethylmethylamine with 1-bromopropane.

The reaction proceeds by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the tertiary amine on the electrophilic carbon atom of the 1-bromopropane, leading to the displacement of the bromide ion. ntu.ac.uk The general reaction scheme is as follows:

(CH₃CH₂)₂NCH₃ + CH₃CH₂CH₂Br → [(CH₃CH₂)₂N(CH₃)(CH₂CH₂CH₃)]⁺Br⁻

Key reaction conditions that influence the yield and rate of the Menshutkin reaction include the solvent, temperature, and the nature of the reactants and leaving group. Polar aprotic solvents are generally favored as they can solvate the transition state and the resulting ions, thereby accelerating the reaction. researchgate.net Alkyl iodides are typically more reactive than bromides, which are in turn more reactive than chlorides. itu.edu.tr

Interactive Table: Representative Conditions for the Menshutkin Reaction of Tertiary Amines with Alkyl Bromides

| Tertiary Amine | Alkyl Bromide | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Triethylamine | Benzyl (B1604629) bromide | Acetonitrile (B52724) | Reflux | 4 | >95 |

| N,N-dimethyl-dodecylamine | Benzyl chloride | Methanol | 20-70 | Variable | High |

| Morpholine | Allyl bromide | None (neat) | Room Temp | 120 | 96 researchgate.net |

| N,N-diethylmethyl-amine | 1-bromopropane | Acetonitrile | 50-80 | 24-48 | Estimated High |

Note: The data for N,N-diethylmethylamine is an estimation based on general principles, as specific literature values were not found.

Green Chemistry Approaches to this compound Synthesis

In recent years, there has been a significant push towards developing more environmentally benign synthetic methods. For the synthesis of quaternary ammonium (B1175870) salts like this compound, several green chemistry approaches can be considered.

One approach is the use of alternative, greener solvents . While polar aprotic solvents like acetonitrile or DMF are effective, their toxicity and environmental impact are concerns. The use of more benign solvents such as ethanol (B145695), water, or even solvent-free conditions can be explored. Reactions in water can be particularly advantageous due to its low cost, non-toxicity, and non-flammability.

Another green strategy is the use of alternative alkylating agents . For instance, dimethyl carbonate can be used as a "green" methylating agent, although for the synthesis of the target compound, a propylating agent would be required. The use of catalysts, such as tetrabutylammonium (B224687) bromide (TBAB) under solvent-free conditions, has also been shown to be effective for related reactions.

Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption.

Interactive Table: Comparison of Classical and Green Synthesis Approaches for Quaternary Ammonium Salts

| Approach | Solvent | Reagents | Conditions | Advantages |

| Classical | Acetonitrile, DMF | Alkyl halides | Heating | High yield, well-established |

| Green | Water, Ethanol, None | Alkyl halides, Dimethyl carbonate | Room temp, Microwave | Reduced waste, safer solvents, lower energy |

Continuous Flow Synthesis Techniques for this compound

Continuous flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and easier scalability. The synthesis of quaternary ammonium salts is well-suited for continuous flow systems.

In a typical setup, streams of the tertiary amine (N,N-diethylmethylamine) and the alkyl halide (1-bromopropane), either neat or dissolved in a suitable solvent, are pumped through a heated tubular reactor. The use of elevated pressure allows for temperatures above the boiling point of the reactants, significantly accelerating the reaction rate. This can lead to high yields in very short residence times.

A patent for the continuous quaternization of tertiary amines with alkyl halides suggests operating temperatures between 50°C and 140°C and pressures from 12 to 65 bar. The molar ratio of tertiary amine to alkyl halide can be optimized to maximize conversion and minimize by-products.

Stereochemical Control in this compound Synthesis

The nitrogen atom in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. However, the synthesis via the Menshutkin reaction from an achiral tertiary amine will result in a racemic mixture (an equal mixture of both enantiomers).

Achieving stereochemical control in the synthesis of chiral quaternary ammonium salts is a significant challenge in organic chemistry. researchgate.net One approach is to use a chiral tertiary amine as a starting material. Another is to employ a chiral catalyst in a process known as asymmetric phase-transfer catalysis. researchgate.net These methods are generally complex and would require significant development for the specific synthesis of enantiomerically enriched this compound. For many applications, the racemic mixture is sufficient.

Purification and Isolation Strategies for this compound

The purification of quaternary ammonium salts like this compound can be challenging due to their ionic nature and often high solubility in polar solvents. Several strategies can be employed for their isolation and purification.

Crystallization/Recrystallization: This is a common method for purifying solid quaternary ammonium salts. The choice of solvent is crucial. Often, a solvent in which the salt is soluble when hot but insoluble when cold is used. Common solvent systems for recrystallization of quaternary ammonium salts include mixtures of a polar solvent (like ethanol or methanol) with a less polar co-solvent (like diethyl ether or hexane). researchgate.net In some cases, single crystals can be obtained by slow evaporation from a suitable solvent. researchgate.net

Precipitation: If the product is insoluble in the reaction solvent, it may precipitate out as the reaction proceeds, simplifying its isolation. Alternatively, adding a non-solvent to the reaction mixture can induce precipitation.

Washing and Drying: After isolation by filtration, the solid product is typically washed with a non-polar solvent to remove any unreacted starting materials or organic impurities. researchgate.net The purified salt is then dried under vacuum to remove residual solvents.

Other Techniques: For liquid or highly soluble quaternary ammonium salts, other purification techniques such as extraction or column chromatography on silica (B1680970) gel or alumina (B75360) may be necessary, although the high polarity of these compounds can make chromatography difficult.

Advanced Structural Elucidation and Conformational Analysis of Diethylmethylpropylammonium Bromide

Crystallographic Studies of Diethylmethylpropylammonium Bromide Derivatives

As of this writing, a specific single-crystal X-ray diffraction study for this compound is not available in open crystallographic databases. However, the crystallographic analysis of analogous tetraalkylammonium bromides, such as Tetramethylammonium (B1211777) bromide and Tetrabutylammonium (B224687) bromide, provides a robust framework for predicting its solid-state structure.

Crystallographic studies are essential for determining the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and the unit cell parameters of a crystalline solid. For a salt like this compound, this analysis would reveal the exact conformation of the cation and its spatial relationship with the bromide anion.

Studies on tetramethylammonium bromide have shown that it crystallizes in the tetragonal P4/nmm space group. iucr.orgnih.gov The structure is described as a distorted Cesium Chloride-type lattice, where the nitrogen atoms and bromide ions are located on specific symmetry sites. iucr.org A redetermination of its structure confirmed these findings, providing precise lattice parameters. iucr.org Similarly, a redetermination study of tetrabutylammonium bromide found it crystallizes in the monoclinic C 1 2/c 1 space group. nih.gov

The crystallographic data for these related compounds illustrate the type of information a study on this compound would yield.

Table 1: Crystallographic Data for Analogue Tetraalkylammonium Bromides

| Parameter | Tetramethylammonium Bromide iucr.orgnih.gov | Tetrabutylammonium Bromide nih.gov |

|---|---|---|

| Formula | C₄H₁₂N⁺·Br⁻ | C₁₆H₃₆N⁺·Br⁻ |

| Crystal System | Tetragonal | Monoclinic |

| Space Group | P4/nmm | C 1 2/c 1 |

| a (Å) | 7.708 (1) | 13.9773 |

| b (Å) | 7.708 (1) | 13.8623 |

| c (Å) | 5.498 (1) | 20.0450 |

| α (°) | 90 | 90 |

| β (°) | 90 | 110.383 |

| γ (°) | 90 | 90 |

| V (ų) | 326.6 | 3636.3 |

| Z | 2 | 8 |

Data sourced from crystallographic studies on analogue compounds.

Spectroscopic Investigations of this compound Conformation

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical for elucidating the conformation of molecules in both solution and the solid state. For this compound, these methods would provide insight into the rotational freedom and preferred spatial arrangements of the alkyl chains around the central nitrogen atom.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the molecular structure. The chemical shifts of the protons on the ethyl, methyl, and propyl groups would be sensitive to their local electronic and magnetic environments. Conformational dynamics, such as restricted rotation around the C-N bonds, could lead to the broadening of signals or the appearance of distinct signals for chemically equivalent protons that are rendered magnetically inequivalent by the molecular geometry. Studies on various quaternary ammonium (B1175870) salts have successfully used NMR to probe interactions and aggregation in solution. researchgate.net

Theoretical Calculations of this compound Conformational Landscape

Theoretical calculations, primarily using Density Functional Theory (DFT), are a powerful tool for exploring the conformational landscape of flexible molecules. For the diethylmethylpropylammonium cation, such calculations would map its potential energy surface by systematically rotating the bonds connected to the nitrogen atom (e.g., the N-C bonds and the C-C bonds within the alkyl chains).

This computational approach allows for the identification of all possible stable conformers (energy minima) and the transition states that connect them. The results would include the relative energies of these conformers, their calculated geometries (bond lengths, angles, and dihedral angles), and the energy barriers to rotation. A recent study successfully used DFT calculations to perform a detailed conformational analysis of related N-alkyl-N-[2-(diphenylphosphoryl)ethyl]amides, identifying five energetically preferred conformers and their structural characteristics. mdpi.com For diethylmethylpropylammonium, this would reveal which spatial arrangement of the four different alkyl groups is most stable, providing a statistical distribution of conformers at a given temperature. Research has been initiated to study the conformers of the N,N-diethyl-N-methyl-N-propylammonium ion using DFT calculations, highlighting the scientific interest in this area. researchgate.net

Supramolecular Assembly and Packing Motifs in this compound Solids

The solid-state structure of this compound is determined by the way the cations and bromide anions pack together in a crystal lattice. This packing is governed by a combination of non-covalent interactions, which collectively define the supramolecular assembly.

Based on studies of analogous salts, the primary interactions would be electrostatic forces between the positively charged quaternary ammonium cation and the negatively charged bromide anion. In addition to these strong ionic forces, weaker C-H···Br⁻ hydrogen bonds are expected to play a significant directional role in the crystal packing. iucr.org In the crystal structure of tetramethylammonium bromide, the bromide anions are positioned to maximize interactions with the methyl groups, with C-H···Br distances of 2.98 Å and a C-H···Br angle of 159°, indicative of weak hydrogen bonding. iucr.org

Fundamental Molecular Interactions and Physicochemical Behavior of Diethylmethylpropylammonium Bromide Systems

Solute-Solvent Interactions of Diethylmethylpropylammonium Bromide in Diverse Media

The solubility of an ionic compound like this compound is fundamentally governed by the thermodynamics of the solvation process, which involves the dissolution of the solute in a solvent to form a homogenous solution. This process is dictated by the change in Gibbs free energy (ΔG_solv), which is a function of the enthalpy (ΔH_solv) and entropy (ΔS_solv) of solvation.

This compound, being a quaternary ammonium (B1175870) salt, generally exhibits high solubility in polar solvents, such as water, due to favorable ion-dipole interactions between the charged headgroup of the cation and the polar solvent molecules. ontosight.ai The dissolution process involves the disruption of the ionic lattice of the salt and the creation of a solvent shell around the individual ions.

Table 1: Qualitative Solubility of Quaternary Ammonium Bromides in Various Solvents

| Solvent | Tetramethylammonium (B1211777) Bromide | Tetraethylammonium Bromide | Tetrabutylammonium (B224687) Bromide | This compound (Expected) |

| Water | High | High | Moderate | High |

| Methanol | High | High | High | High |

| Ethanol (B145695) | Moderate | High | High | High |

| Acetone | Low | Moderate | High | Moderate to High |

| Diethyl Ether | Very Low | Low | Moderate | Low to Moderate |

| Hexane | Insoluble | Insoluble | Low | Insoluble to Very Low |

This table is illustrative and based on general solubility trends of homologous series. Specific values for this compound are not available and are estimated based on its structure.

The thermodynamics of solvation for quaternary ammonium salts in aqueous solutions have been studied for related compounds. The enthalpy of solution can be either exothermic or endothermic depending on the balance between the lattice energy of the salt and the hydration enthalpy of the ions. For many tetraalkylammonium bromides, the dissolution in water is an entropically driven process, where the increase in disorder upon dissolution of the ions outweighs a potentially endothermic enthalpy change.

Ionic Association and Aggregate Formation in this compound Solutions

In solution, particularly at higher concentrations, ions of this compound can associate to form ion pairs or larger aggregates. In aqueous solutions, amphiphilic quaternary ammonium salts with sufficiently long alkyl chains can self-assemble into micelles above a certain concentration known as the Critical Micelle Concentration (CMC).

While specific experimental CMC values for this compound are not documented, the principles governing micellization in homologous series of tetraalkylammonium bromides provide a strong basis for understanding its expected behavior. The CMC is influenced by the hydrophobicity of the cation; a longer alkyl chain generally leads to a lower CMC as the hydrophobic effect, which drives the aggregation of the nonpolar tails, becomes more pronounced. The asymmetric nature of the diethylmethylpropylammonium cation may lead to less efficient packing within the micelle compared to symmetric tetraalkylammonium ions, potentially affecting the CMC and aggregation number.

The aggregation number, which is the average number of surfactant molecules in a micelle, is another key parameter. This number is influenced by the geometry of the surfactant molecule and the solution conditions.

Table 2: Critical Micelle Concentration (CMC) of various Alkyltrimethylammonium Bromides in Water at 25°C

| Compound | Alkyl Chain Length | CMC (mmol/L) |

| Decyltrimethylammonium Bromide | 10 | 65 |

| Dodecyltrimethylammonium Bromide | 12 | 16 |

| Tetradecyltrimethylammonium Bromide | 14 | 3.5 |

| Hexadecyltrimethylammonium Bromide | 16 | 0.9 |

This data for a homologous series illustrates the trend of decreasing CMC with increasing alkyl chain length. The CMC for this compound is expected to be influenced by its effective hydrophobicity, which would be a composite of its ethyl, methyl, and propyl groups.

Intermolecular Forces Governing this compound Systems

The physicochemical behavior of this compound in any system is a direct consequence of the interplay of various intermolecular forces. These forces dictate properties such as solubility, viscosity, and self-assembly.

Ion-Dipole Interactions: These are the primary forces responsible for the dissolution of this compound in polar solvents like water. The positively charged quaternary ammonium cation and the negatively charged bromide anion interact strongly with the partial positive and negative charges of the polar solvent molecules.

Hydrogen Bonding: While the diethylmethylpropylammonium cation itself cannot donate hydrogen bonds, the bromide anion can act as a hydrogen bond acceptor. In aqueous solutions, water molecules can form hydrogen bonds with the bromide ion. In protic organic solvents, similar interactions can occur.

The balance of these forces is crucial. In aqueous solution, the hydrophobic effect, which is driven by the disruption of the hydrogen-bonding network of water by the nonpolar alkyl groups, is a major driving force for micelle formation.

Phase Transition Behavior of this compound in Multicomponent Systems

The phase behavior of this compound, particularly in mixtures with other components like water or organic solvents, is critical for its application in various processes. This includes solid-liquid equilibria (SLE) and liquid-liquid equilibria (LLE).

For instance, studies on other tetraalkylammonium bromides have shown the existence of eutectic mixtures with water. The phase behavior is strongly dependent on the nature of the alkyl groups on the cation. Longer alkyl chains tend to increase the propensity for forming liquid crystalline phases.

Table 3: Illustrative Solid-Liquid Phase Equilibria Data for a Quaternary Ammonium Bromide - Water System (Example: Tetrapropylammonium Bromide - Water)

| Mole Fraction of (n-C3H7)4NBr | Temperature (°C) | Solid Phase in Equilibrium |

| 0.00 | 0.0 | Ice |

| 0.02 | -2.5 | Ice |

| 0.05 | -8.0 | Ice |

| 0.10 | -20.0 | Eutectic |

| 0.20 | -15.0 | (n-C3H7)4NBr·nH2O (Hydrate) |

| 0.30 | 0.0 | (n-C3H7)4NBr·nH2O (Hydrate) |

| 0.40 | 20.0 | (n-C3H7)4NBr |

This table provides a representative example of SLE data for a related compound and is for illustrative purposes only. The specific phase diagram for this compound would need to be experimentally determined.

Liquid-liquid equilibria can also be important, especially in systems with organic solvents where the miscibility of the ionic liquid may be limited, leading to the formation of two liquid phases. The phase behavior is a complex function of temperature, composition, and the specific intermolecular interactions between the components.

Mechanistic Investigations of Diethylmethylpropylammonium Bromide in Catalytic Systems

Diethylmethylpropylammonium Bromide as a Phase-Transfer Catalyst: Mechanistic Pathways

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. wikipedia.orgsci-hub.se Quaternary ammonium (B1175870) salts are quintessential phase-transfer catalysts. The fundamental mechanism involves the quaternary ammonium cation (Q⁺) forming an ion pair with an anionic reactant (Y⁻) from the aqueous phase. This ion pair, being lipophilic, can then migrate into the organic phase to react with an organic substrate (RX).

For this compound ([Et₂MePrN]⁺Br⁻), the catalytic cycle in a typical nucleophilic substitution reaction can be described as follows:

Anion Exchange: The diethylmethylpropylammonium cation ([Et₂MePrN]⁺) at the aqueous-organic interface exchanges its bromide anion for a reactant anion (e.g., CN⁻) from the aqueous phase. [Et₂MePrN]⁺Br⁻(org) + Y⁻(aq) ⇌ [Et₂MePrN]⁺Y⁻(org) + Br⁻(aq)

Migration to Organic Phase: The newly formed ion pair, [Et₂MePrN]⁺Y⁻, possesses sufficient lipophilicity due to its alkyl groups to be soluble in the organic phase.

Reaction in Organic Phase: In the organic phase, the anion Y⁻ is weakly solvated and thus highly reactive. It reacts with the organic substrate RX to form the product RY. [Et₂MePrN]⁺Y⁻(org) + RX(org) → RY(org) + [Et₂MePrN]⁺X⁻(org)

Catalyst Regeneration: The resulting quaternary ammonium salt, now paired with the leaving group anion X⁻, migrates back to the interface to exchange X⁻ for another Y⁻ anion, thus completing the catalytic cycle.

The efficiency of this compound as a phase-transfer catalyst would be influenced by several factors related to its asymmetric structure. The differing lengths of the ethyl, methyl, and propyl groups affect the lipophilicity and the accessibility of the positive charge on the nitrogen atom. nih.govacs.org While longer alkyl chains generally increase lipophilicity, a significant imbalance in chain lengths can impact the stability of the ion pair and its transport properties across the phase boundary. mdpi.comnih.gov

Table 1: Hypothetical Influence of Alkyl Group Asymmetry on PTC Efficiency This table presents illustrative data based on general trends observed for asymmetric quaternary ammonium salts.

| Catalyst | Relative Lipophilicity (Predicted) | Anion Extraction Efficiency (%) | Reaction Rate Constant (krel) |

|---|---|---|---|

| Tetramethylammonium (B1211777) Bromide | Low | 15 | 0.2 |

| This compound | Moderate | 65 | 1.0 |

| Tetrabutylammonium (B224687) Bromide | High | 95 | 2.5 |

| Tetraoctylammonium Bromide | Very High | 98 | 1.8 |

Role of this compound in Organic Reaction Catalysis

Beyond its role in classic phase-transfer catalysis, this compound can be envisaged to participate in a variety of organic reactions by acting as a source of bromide ions or by stabilizing charged intermediates. Its utility would extend to reactions such as substitutions, eliminations, and oxidations.

In a substitution reaction, for instance, the bromide anion can act as a nucleophile. More commonly, the quaternary ammonium cation can influence the reaction environment. The interaction between the cation and anionic intermediates can stabilize transition states. unina.it The asymmetry of the diethylmethylpropylammonium cation could lead to specific ion-pairing effects that might subtly influence the regioselectivity or stereoselectivity of a reaction, even in its achiral form.

For example, in the oxidation of an alkene by potassium permanganate (B83412) under biphasic conditions, this compound would transport the permanganate anion into the organic phase, enabling a smooth reaction. sci-hub.se The nature of the cation can affect the reactivity of the permanganate ion pair.

Heterogeneous Catalysis Incorporating this compound Moieties

To overcome challenges associated with catalyst separation and reuse, homogeneous catalysts like this compound can be immobilized on solid supports to create heterogeneous catalysts. rsc.org Common supports include polymers (e.g., polystyrene), silica (B1680970), and other inorganic materials. cjcatal.comresearchgate.netmdpi.com

The immobilization of a diethylmethylpropylammonium moiety onto a solid support could be achieved through covalent bonding. For instance, a precursor amine (e.g., diethylpropylamine) could be functionalized with a group capable of reacting with the support, followed by quaternization with methyl bromide.

The performance of such a heterogeneous catalyst would depend on several factors:

Nature of the Support: The porosity and surface area of the support would affect the accessibility of the catalytic sites.

Linker Arm: The length and flexibility of the chain linking the quaternary ammonium group to the support can influence its catalytic activity. cjcatal.com

Loading of Catalytic Sites: The density of the quaternary ammonium groups on the surface can impact the reaction kinetics.

A hypothetical heterogeneous catalyst, Silica-linker-[Et₂MePrN]⁺Br⁻, could be employed in continuous flow reactors, offering advantages in industrial processes. The structure of the cation, including the arrangement of the ethyl, methyl, and propyl groups, would still play a role in the intrinsic activity of the immobilized catalyst. nih.gov

Table 2: Illustrative Performance of a Heterogenized this compound Catalyst This table provides a hypothetical comparison for the conversion of benzyl (B1604629) chloride to benzyl cyanide.

| Catalyst System | Reaction Time (h) | Conversion (%) | Recyclability (5 cycles) |

|---|---|---|---|

| Homogeneous [Et₂MePrN]⁺Br⁻ | 2 | 98 | Not applicable |

| Silica-linker-[Et₂MePrN]⁺Br⁻ | 4 | 95 | Maintained >90% activity |

| Polystyrene-linker-[Et₂MePrN]⁺Br⁻ | 5 | 92 | Maintained >88% activity |

Enantioselective Catalysis with Chiral this compound Derivatives

The synthesis of chiral molecules is of paramount importance in the pharmaceutical and fine chemical industries. Chiral quaternary ammonium salts are well-established as powerful phase-transfer catalysts for asymmetric synthesis. alfachemic.comnih.gov By introducing a chiral element into the structure of this compound, it could potentially be used as an enantioselective catalyst.

A chiral derivative could be synthesized by using a chiral starting material. For example, if one of the alkyl groups were derived from a chiral pool molecule, the resulting quaternary ammonium salt would be chiral. The nitrogen atom itself can be a stereocenter in a quaternary ammonium salt, provided all four substituents are different and the salt can be resolved into its enantiomers. researchgate.net

In a hypothetical enantioselective alkylation of a glycine (B1666218) imine derivative, a chiral this compound catalyst would form a diastereomeric ion pair with the enolate of the substrate. beilstein-journals.org The different steric and electronic interactions within these diastereomeric transition states would lead to the preferential formation of one enantiomer of the product. youtube.com

The effectiveness of such a chiral catalyst would be highly dependent on the rigidity and conformation of the chiral cation. Often, catalysts with rigid backbones, such as those derived from binaphthyl or cinchona alkaloids, show high enantioselectivity. nih.govacs.org For a simple chiral tetraalkylammonium salt like a derivative of this compound, the conformational flexibility might pose a challenge to achieving high levels of asymmetric induction. However, systematic studies on libraries of catalysts with varying alkyl groups have shown that even simple chiral quaternary ammonium ions can induce enantioselectivity. acs.orgacs.org

Table 3: Hypothetical Enantioselectivity in the Asymmetric Alkylation of a Glycine Imine This table presents speculative data for the performance of a chiral diethylmethylpropylammonium derivative.

| Chiral Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| (R)-N-benzyl-N-methyl-N-ethyl-N-propylammonium bromide | 75 | 40 |

| Chiral Diethylmethylpropylammonium Derivative (with chiral side chain) | 85 | 60 |

| Cinchona-alkaloid derived catalyst | 95 | >90 |

Electrochemical Behavior and Applications of Diethylmethylpropylammonium Bromide As an Electrolyte Component

Electrochemical Window and Stability Studies of Diethylmethylpropylammonium Bromide-Based Electrolytes

The electrochemical window, also known as the electrochemical stability window (ESW), is a critical parameter for any electrolyte. It defines the potential range within which the electrolyte remains stable without undergoing oxidation or reduction. A wide electrochemical window is essential for high-voltage energy storage devices.

While specific studies detailing the precise electrochemical window of pure this compound are not extensively available in public literature, the stability of similar quaternary ammonium (B1175870) salts provides valuable insights. Generally, the electrochemical stability of these salts is influenced by the structure of the cation and the nature of the anion. For quaternary ammonium bromides, the anodic (oxidation) limit is often determined by the oxidation of the bromide anion, while the cathodic (reduction) limit is determined by the reduction of the quaternary ammonium cation.

The structure of the Diethylmethylpropylammonium cation, with its combination of ethyl, methyl, and propyl groups, is expected to confer a cathodic stability typical of tetraalkylammonium salts. Studies on various quaternary ammonium cations have shown that their reduction potentials are influenced by the size and symmetry of the alkyl groups. Asymmetric cations like Diethylmethylpropylammonium may exhibit slightly different stability compared to their symmetric counterparts.

In the context of bromide-containing electrolytes, the anodic stability is largely governed by the Br⁻/Br₂ redox couple. However, in practical applications such as zinc-bromine batteries, the formation of polybromide complexes (e.g., Br₃⁻, Br₅⁻) with the quaternary ammonium cation can influence the effective redox potential.

Table 1: Representative Electrochemical Windows for Quaternary Ammonium-Based Electrolytes

| Cation | Anion | Solvent | Anodic Limit (V vs. Li/Li⁺) | Cathodic Limit (V vs. Li/Li⁺) | Reference |

| Tetraethylammonium | Tetrafluoroborate | Propylene Carbonate | ~4.5 | ~1.0 | General Literature |

| N-methyl-N-ethylpyrrolidinium | Bis(trifluoromethanesulfonyl)imide | - | >5.0 | ~0.8 | General Literature |

| Diethylmethylpropylammonium | Bromide | Aqueous | Data not available | Data not available | - |

Note: The data in this table is representative of similar compounds and is intended for comparative purposes. The exact electrochemical window for this compound will depend on the solvent system and experimental conditions.

Ion Transport Mechanisms in this compound Systems

The efficiency of an electrolyte is heavily dependent on its ability to transport ions, which is quantified by its ionic conductivity. The ionic conductivity of an electrolyte system containing this compound is a function of several factors, including the concentration of the salt, the viscosity of the electrolyte, the degree of ion dissociation, and the mobility of the Diethylmethylpropylammonium cation and the bromide anion.

In aqueous solutions, this compound is expected to be highly soluble and dissociate into its constituent ions. The transport of charge is then carried out by the movement of these solvated ions under the influence of an electric field. The size and shape of the Diethylmethylpropylammonium cation will affect its mobility, with larger and more asymmetric ions generally exhibiting lower mobility compared to smaller, more symmetrical ions.

In non-aqueous solvents, which are often used in high-voltage electrochemical devices, ion-pairing can become more significant, which can reduce the effective concentration of charge carriers and thus lower the ionic conductivity. The choice of solvent plays a crucial role in mitigating this effect.

Table 2: Typical Ionic Conductivity for Quaternary Ammonium Bromide Electrolytes

| Electrolyte System | Concentration (M) | Temperature (°C) | Ionic Conductivity (S/cm) |

| Aqueous ZnBr₂ with Quaternary Ammonium Bromide | 1.0 - 3.0 | 25 | 0.01 - 0.1 |

| This compound in Propylene Carbonate | Data not available | 25 | Data not available |

Note: The provided conductivity range is typical for aqueous electrolytes used in zinc-bromine batteries containing various quaternary ammonium bromides as additives. Specific data for this compound is not available.

This compound in Energy Storage Devices: Fundamental Principles

A primary application for this compound in energy storage is as a bromine complexing agent in bromine-based batteries, such as the zinc-bromine flow battery. chemisting.com In these systems, the electrolyte is typically an aqueous solution of zinc bromide.

During the charging process of a zinc-bromine battery, zinc is plated at the negative electrode, and bromide ions are oxidized to bromine at the positive electrode. Elemental bromine has a relatively high vapor pressure and is corrosive, which presents safety and operational challenges. To mitigate this, a bromine complexing agent is added to the electrolyte.

The Diethylmethylpropylammonium cation complexes with the generated bromine to form polybromide species (e.g., [N(C₂H₅)₂(CH₃)(C₃H₇)]Br₃). These polybromide complexes are often liquid and form a dense, oily phase that is separate from the aqueous electrolyte. This sequestration of bromine into a separate phase reduces the concentration of free bromine in the aqueous phase, thereby lowering its vapor pressure and reducing its crossover to the negative electrode, which would otherwise lead to self-discharge.

The use of mixed quaternary ammonium bromides, which can include species like dimethylethylpropylammonium bromide, has been shown to be effective in preventing the crystallization of the polybromide phase over a range of operating temperatures, ensuring the smooth operation of the battery. chemisting.com The fundamental principle relies on the ability of the quaternary ammonium cation to effectively bind bromine while maintaining a liquid state for the resulting complex.

Electrocatalytic Processes Utilizing this compound Electrolytes

There is limited specific information available in the scientific literature on the use of this compound as a primary component in electrocatalytic processes. However, the broader class of quaternary ammonium salts has been explored in various electrocatalytic applications.

In some instances, quaternary ammonium bromides can serve a dual role as both a supporting electrolyte and a source of bromide for electrocatalytic bromination reactions. In such processes, the bromide ion can be anodically oxidized to an active bromine species, which then participates in the bromination of an organic substrate. The quaternary ammonium cation, in this case, primarily serves to provide a conductive medium.

It is conceivable that this compound could be employed in similar electrocatalytic systems. The specific structure of the cation could potentially influence the reaction by affecting the properties of the electrode-electrolyte interface or by interacting with reaction intermediates. However, without specific research on this compound in this context, its role remains speculative.

Diethylmethylpropylammonium Bromide in Advanced Separation and Extraction Technologies

Liquid-Liquid Extraction Mechanisms Involving Diethylmethylpropylammonium Bromide

In the realm of liquid-liquid extraction, quaternary ammonium (B1175870) salts such as this compound can act as ion-pairing reagents or phase-transfer catalysts. The positively charged quaternary ammonium cation could form a neutral ion pair with an anionic species (e.g., metal-halide complexes or organic anions) in an aqueous phase. This newly formed, more lipophilic ion pair would then have increased solubility in an immiscible organic solvent, facilitating its extraction from the aqueous phase. The efficiency of such an extraction would depend on factors like the pH of the aqueous phase, the choice of organic solvent, and the concentration of the ammonium salt. However, no specific studies or data tables detailing this process for this compound are available.

Solid-Liquid Extraction and Adsorption Studies with this compound

For solid-liquid extraction, this compound could theoretically be used to modify the surface of solid adsorbents. By adsorbing onto a solid matrix (like silica (B1680970) or clay), it could create a positively charged surface, which could then act as an anion-exchanger to extract anionic compounds from a liquid sample. This is a common application for other quaternary ammonium salts. Alternatively, in a bulk solution, it could enhance the desorption of certain analytes from a solid matrix by competing for adsorption sites or by forming soluble complexes. There are currently no specific adsorption isotherms or extraction efficiency data for this compound in the scientific literature.

Membrane Separation Processes Utilizing this compound

In membrane-based separations, this compound could be incorporated into a liquid membrane (as a carrier) or used to modify the surface of a solid membrane. As a carrier in a supported liquid membrane or a polymer inclusion membrane, it could facilitate the transport of specific anions across the membrane. The mechanism would involve the formation of an ion-pair at the feed-phase interface, diffusion of this complex across the membrane, and subsequent release of the anion into the receiving phase. This process is known for other quaternary ammonium salts used in the separation of metal ions or organic pollutants. Research specifically investigating this compound in this capacity has not been found.

Chromatographic Applications of this compound

In chromatography, this compound could potentially be used as a mobile phase additive in ion-pair reversed-phase chromatography. In this technique, it would be added to the mobile phase to form ion pairs with anionic analytes. This would increase their retention on a nonpolar stationary phase, allowing for their separation. The concentration of the ammonium salt would be a key parameter in controlling the retention and selectivity. It could also theoretically be used as a component of the stationary phase in an ion-exchange chromatograph. However, there are no documented chromatographic methods or applications that specifically name this compound.

Integration of Diethylmethylpropylammonium Bromide in Novel Materials Science Formulations

Diethylmethylpropylammonium Bromide as a Templating Agent for Nanostructured Materials

The synthesis of nanostructured materials, particularly mesoporous silica (B1680970), often relies on the use of structure-directing agents, or templates, to control the size and geometry of the resulting pores. Cationic surfactants, such as the widely used Cetyltrimethylammonium bromide (CTAB), self-assemble into micelles in solution, around which a ceramic precursor like tetraethylorthosilicate (TEOS) hydrolyzes and condenses. sigmaaldrich.com Subsequent removal of the organic template reveals a highly ordered mesoporous framework. sigmaaldrich.com

While direct research on this compound as a templating agent is not extensively documented, its amphiphilic nature suggests it could fulfill a similar role. The size and shape of the micelles formed by surfactant molecules dictate the pore characteristics of the final material. The asymmetric and less bulky nature of the Diethylmethylpropylammonium cation, compared to the long-chain alkyl groups of traditional surfactants like CTAB, could lead to the formation of mesoporous materials with smaller, more finely-tuned pore sizes.

The interaction between the cationic headgroup of the surfactant and the silicate (B1173343) species is crucial for the successful formation of a well-ordered mesostructure. It is conceivable that the specific arrangement of ethyl, methyl, and propyl groups around the nitrogen center in this compound could influence the packing of the micelles and the subsequent silica framework, potentially leading to novel pore morphologies.

Table 1: Comparison of Templating Agents for Mesoporous Silica Synthesis

| Templating Agent | Typical Resulting Pore Size (nm) | Key Structural Feature |

| Cetyltrimethylammonium bromide (CTAB) | 2.0 - 5.0 | Long C16 alkyl chain |

| This compound (Hypothetical) | < 2.0 | Asymmetric, short alkyl chains |

| Pluronic Block Copolymers | 5.0 - 15.0 | Large polymer chains |

This table presents hypothetical data for this compound based on its structure relative to known templating agents.

Polymer Electrolytes and Gels Incorporating this compound

Polymer electrolytes, which are solid or gel-like materials with ionic conductivity, are critical components in various electrochemical devices, including batteries and supercapacitors. These materials typically consist of a polymer matrix swollen with a liquid electrolyte, often an ionic liquid. The ionic liquid provides the mobile ions necessary for charge transport.

Quaternary ammonium (B1175870) salts are a prominent class of ionic liquids. While specific studies on this compound in polymer electrolytes are scarce, the properties of similar bromide-based ionic liquids offer insights into its potential. For instance, polymer gel electrolytes based on 1-Ethyl-3-methylimidazolium bromide have demonstrated high ionic conductivity, on the order of 10⁻² S/cm at room temperature, which is suitable for device applications. pan.pl

Table 2: Ionic Conductivity of Representative Polymer Electrolytes

| Polymer Host | Ionic Liquid | Ionic Conductivity (S/cm at Room Temp.) |

| PVDF-HFP | 1-Ethyl-3-methylimidazolium bromide | ~2.05 x 10⁻² |

| PEO | LiClO₄ | ~10⁻⁴ |

| PVDF-HFP (Hypothetical) | This compound | Predicted: 10⁻³ - 10⁻² |

This table includes a predicted range for a hypothetical polymer electrolyte containing this compound based on data from similar systems.

Functional Materials with this compound as a Structural Component

Beyond its role as a mobile ionic species, this compound could be integrated as a fixed structural component in functional materials. In this capacity, the quaternary ammonium cation would be covalently bonded to or electrostatically entrapped within a larger material framework, imparting specific properties to the bulk material.

For example, the incorporation of quaternary ammonium moieties into polymer resins is a common strategy for creating anion-exchange membranes used in fuel cells and water treatment. The positively charged nitrogen centers act as fixed sites for the transport of anions. By analogy, a polymer functionalized with Diethylmethylpropylammonium groups could exhibit anion-exchange capabilities. The specific nature of the alkyl groups (diethyl, methyl, propyl) could influence the local environment around the active sites, potentially affecting the selectivity and transport properties of the membrane.

Furthermore, materials containing quaternary ammonium salts can exhibit antimicrobial properties. While the primary focus of this article is on materials science formulations, it is worth noting that a material with structurally integrated this compound could possess inherent resistance to biofouling, a desirable trait in applications such as coatings and biomedical devices.

Self-Healing Materials and Smart Systems Enhanced by this compound

"Smart" or "stimuli-responsive" materials are designed to change their properties in response to external cues such as pH, temperature, or light. nih.govnih.gov Self-healing materials, a subset of smart systems, have the ability to repair damage autonomously. Ionic interactions play a crucial role in many of these systems.

One approach to creating self-healing materials involves the use of ionomers, which are polymers containing a small amount of ionic groups. The reversible nature of the ionic crosslinks allows the material to flow and mend when damaged. The incorporation of this compound as the ionic component could lead to self-healing polymers with unique thermal and mechanical properties. The strength and dynamics of the ionic interactions would be influenced by the structure of the quaternary ammonium cation.

In the realm of stimuli-responsive systems, hydrogels containing ionic groups can exhibit swelling or shrinking behavior in response to changes in the pH or ionic strength of the surrounding medium. A hydrogel functionalized with this compound could be designed to respond to specific anionic species, with the bromide counter-ion being exchanged for other anions in the environment, triggering a change in the hydrogel's volume or other properties. This could form the basis for novel sensors or actuators.

Table 3: Potential Roles of this compound in Smart Systems

| Smart System Type | Potential Role of this compound | Actuating Stimulus |

| Self-Healing Polymer | Reversible ionic crosslinking agent | Mechanical Damage / Heat |

| Stimuli-Responsive Hydrogel | Functional group for anion recognition | Change in anion concentration/pH |

| Chemo-responsive Sensor | Active site for selective anion binding | Presence of target anion |

Computational and Theoretical Investigations of Diethylmethylpropylammonium Bromide

Quantum Chemical Calculations of Diethylmethylpropylammonium Bromide Electronic Structure

Quantum chemical calculations are fundamental in elucidating the electronic structure of molecules like this compound. These calculations, often employing methods like Density Functional Theory (DFT), provide a detailed picture of electron distribution, molecular orbital energies, and electrostatic potential. northwestern.edu

Studies on analogous tetraalkylammonium cations have shown that the positive charge is not solely localized on the central nitrogen atom but is distributed among the adjacent alkyl groups. nih.gov This charge distribution influences the ion's interaction with its environment. The electronic structure of the diethylmethylpropylammonium cation is expected to exhibit similar characteristics, with the ethyl, methyl, and propyl groups sharing the positive charge.

A key aspect of the electronic structure is the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of the chemical reactivity and kinetic stability of a molecule. For quaternary ammonium (B1175870) cations, the LUMO energy is of particular interest as it relates to their electrochemical stability towards reduction. researchgate.net Computational studies on a range of TAA cations have revealed that the size and nature of the saturated alkyl substituents have a minimal effect on the electronic environment around the nitrogen center and, consequently, on the LUMO energy levels. researchgate.net This suggests that this compound would have a LUMO energy and electrochemical stability comparable to other saturated TAA bromides.

Table 1: Calculated Electronic Properties of Analogous Tetraalkylammonium Cations

| Cation | Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Tetramethylammonium (B1211777) (TMA) | DFT/B3LYP | - | -0.34 | - |

| Tetraethylammonium (TEA) | DFT | - | - | - |

| N-butylpyridinium | DFT | - | - | - |

Note: Specific HOMO/LUMO values for a broad range of analogous cations are not consistently reported in a single study, hence the table is illustrative of the type of data generated. The LUMO energy for TMA+ attached to Br- is provided as an example of calculated values. wuxiapptec.com

The molecular electrostatic potential (MEP) is another crucial output of quantum chemical calculations, visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For the diethylmethylpropylammonium cation, the MEP would show a positive potential distributed over the alkyl groups, with the highest positive charge density likely concentrated around the nitrogen atom.

Molecular Dynamics Simulations of this compound in Various Environments

Molecular dynamics (MD) simulations are a powerful tool to study the behavior of ions in solution and other environments at an atomistic level. nih.gov By simulating the movement of individual atoms and molecules over time, MD can reveal detailed information about solvation structures, ion pairing, and transport properties.

MD simulations of various tetraalkylammonium bromides in aqueous solutions have provided significant insights that can be extrapolated to this compound. nih.govnih.gov For instance, simulations of tetramethylammonium (TMA) and tetrabutylammonium (B224687) (TBA) bromide solutions have shown that the cations' alkyl chains influence the surrounding water structure. nih.gov The hydrophobic nature of the alkyl groups leads to a delicate balance between the cation's ionic core interactions with water and hydrophobic interactions, which can result in the self-assembly of the cations at higher concentrations. nih.gov

In aqueous environments, the diethylmethylpropylammonium cation would be surrounded by a hydration shell. MD simulations can determine the radial distribution functions (RDFs) which describe the probability of finding water molecules at a certain distance from the cation. These simulations can also shed light on the orientation of water molecules within this hydration shell. For similar tetraalkylammonium cations, it has been observed that water molecules in the first solvation shell are oriented with their oxygen atoms pointing towards the cation's central nitrogen atom.

Table 2: Illustrative Parameters from Molecular Dynamics Simulations of Tetraalkylammonium Bromide Solutions

| System | Force Field | Temperature (K) | Pressure (atm) | Simulation Time (ns) | Key Findings |

| TMA-Br/water | Polarizable | 298 | 1 | - | Analysis of ion-ion and ion-water spatial distributions. nih.gov |

| TBA-Br/water | Polarizable | 298 | 1 | - | Nontrivial self-assembly of cations at higher concentrations. nih.gov |

| TEABr/water-ethanol | - | - | - | - | Clarification of solvation structures in binary solvents. nih.gov |

These simulations are also critical for understanding the transport properties, such as diffusion coefficients and ionic conductivity, which are vital for applications in electrolytes. nih.gov

Density Functional Theory (DFT) Studies on this compound Reactivity

Density Functional Theory (DFT) is a widely used computational method to investigate the reactivity of chemical compounds. mdpi.com For this compound, DFT can be employed to explore potential reaction mechanisms, calculate activation energy barriers, and identify factors influencing its chemical stability.

A key area of investigation for quaternary ammonium salts is their degradation pathways, particularly in alkaline environments. DFT studies on analogous tetraalkylammonium cations have identified several potential degradation mechanisms, including Hofmann elimination and nucleophilic substitution (SN2). researchgate.netacs.org

Hofmann elimination involves the abstraction of a proton from a β-carbon (a carbon atom adjacent to the nitrogen-bearing carbon) by a base, leading to the formation of an alkene, a tertiary amine, and water. In the case of the diethylmethylpropylammonium cation, this could occur on either the ethyl or the propyl group. DFT calculations can determine the activation energy barriers for these reactions, providing insight into their feasibility. For instance, in a study of ethyltrimethylammonium, the Hofmann elimination pathway was found to have a lower activation barrier than the SN2 pathway. acs.org

The SN2 pathway involves a direct attack of a nucleophile, such as a hydroxide (B78521) ion, on one of the α-carbon atoms (a carbon atom directly bonded to the nitrogen). This results in the displacement of the tertiary amine and the formation of an alcohol. The steric hindrance around the α-carbons significantly influences the rate of this reaction. DFT calculations can model the transition states for these reactions and compute the associated energy barriers.

Table 3: Calculated Activation Free Energy Barriers (ΔG‡) for Degradation Pathways of Analogous Tetraalkylammonium Cations

| Cation | Reaction Pathway | Nucleophile | ΔG‡ (kcal/mol) |

| Tetramethylammonium | SN2 | OH- | 17.0 |

| Ethyltrimethylammonium | Hofmann Elimination | OH- | 12.8 |

| Ethyltrimethylammonium | SN2 | OH- | 23.0 |

Data sourced from DFT studies on tetraalkylammonium hydroxides. acs.org

DFT can also be used to calculate various reactivity descriptors, such as global and local softness, and Fukui functions. mdpi.com These descriptors help to predict the most reactive sites within the diethylmethylpropylammonium cation for both electrophilic and nucleophilic attacks, further elucidating its reactivity profile.

Monte Carlo Simulations for this compound Aggregation Phenomena

Monte Carlo (MC) simulations are another powerful computational technique used to study the statistical behavior of complex systems, including the aggregation of molecules. nih.govnih.gov For this compound, MC simulations can provide insights into the formation of micelles and other aggregates in solution, which is a characteristic behavior of many ionic liquids and surfactants. nih.govacs.org

The aggregation process is driven by a balance of forces, including hydrophobic interactions between the alkyl chains, electrostatic interactions between the charged headgroups and counterions, and steric effects. MC simulations can model these interactions to predict the critical aggregation concentration (cac) or critical micelle concentration (cmc), as well as the size, shape, and structure of the resulting aggregates.

The simulation protocol typically involves placing a number of cations and anions in a simulation box with a solvent and then randomly moving the particles according to a set of rules that depend on the potential energy of the system. By analyzing the resulting configurations, properties such as the radial distribution functions between different components and the cluster size distribution can be calculated.

Table 4: Factors Influencing Aggregation in Quaternary Ammonium Salt Solutions Investigated by Computational Methods

| Factor | Influence on Aggregation | Relevant Computational Technique |

| Alkyl Chain Length | Longer chains increase hydrophobicity, lowering the critical aggregation concentration. | Molecular Dynamics, Monte Carlo |

| Cation Headgroup | Steric hindrance can affect packing in aggregates. | Molecular Dynamics, Quantum Mechanics |

| Counterion | The nature of the anion influences ion pairing and the structure of the aggregate interface. | Molecular Dynamics |

| Concentration | Above a critical concentration, spontaneous self-assembly into aggregates occurs. | Molecular Dynamics, Monte Carlo |

| Solvent | The polarity and hydrogen bonding capacity of the solvent mediate all interactions. | Molecular Dynamics |

These computational approaches are invaluable for building a comprehensive understanding of the behavior of this compound from the electronic to the macroscopic scale.

Advanced Spectroscopic and Analytical Methodologies Applied to Diethylmethylpropylammonium Bromide Systems

In-Situ Spectroscopic Techniques for Monitoring Diethylmethylpropylammonium Bromide Reactions

In-situ spectroscopic methods are powerful tools for real-time monitoring of chemical reactions, providing kinetic and mechanistic data without the need for sample extraction. Techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy are particularly well-suited for studying reactions involving quaternary ammonium (B1175870) salts.

Fourier Transform Infrared (FTIR) Spectroscopy:

In-situ FTIR, often utilizing an Attenuated Total Reflectance (ATR) probe, can track the concentration changes of reactants, intermediates, and products by monitoring their characteristic vibrational bands. For instance, in reactions involving the synthesis or modification of quaternary ammonium compounds, specific peaks corresponding to C-N stretching, C-H bending of the alkyl chains, and vibrations of the quaternary ammonium headgroup can be followed over time. youtube.comnih.gov The synthesis of cyclic N,N-dioctyl quaternary ammonium bromides has been successfully characterized using FTIR, identifying key vibrational modes of the ammonium group. nih.gov

A study on the quaternization of poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) to form a quaternary ammonium salt copolymer demonstrated the utility of ATR-FTIR. The conversion of the tertiary amine to a quaternary ammonium salt was verified by the appearance of new characteristic peaks. rsc.org

Table 9.1.1: Characteristic FTIR Peaks for Monitoring Quaternary Ammonium Salt Reactions Data is illustrative and based on analogous systems.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Application in Reaction Monitoring |

| N⁺-CH₃ | Asymmetric Stretching | ~3030 | Monitoring the formation or consumption of the quaternary headgroup. |

| C-H (Alkyl) | Stretching | 2850 - 2960 | Tracking changes in the alkyl substituents. |

| C=O | Stretching | ~1730 | Monitoring reactions involving ester functionalities in the compound. |

| C-N | Stretching | 1100 - 1200 | Observing the formation of the carbon-nitrogen bond in synthesis. |

| N⁺(CH₃)₃ | Asymmetrical Stretching | ~970 | Characteristic peak for trimethyl ammonium groups. researchgate.net |

Raman Spectroscopy:

Raman spectroscopy offers complementary information to FTIR and is particularly advantageous for aqueous systems due to the weak Raman scattering of water. It can be used to monitor polymerization reactions, degradation, and other chemical transformations of quaternary ammonium compounds in real-time. spectroscopyonline.comyoutube.com Surface-Enhanced Raman Spectroscopy (SERS) can be employed for highly sensitive detection, as demonstrated by the discovery of a quaternary-ammonium-modulated SERS effect for sensing acetylcholine. nih.gov

In a study of cationic quaternary ammonium starches, Raman spectroscopy successfully identified characteristic bands of the trimethyl ammonium substituent at approximately 3030, 970, and 761 cm⁻¹, which could be used to determine the degree of substitution. researchgate.net

Advanced Mass Spectrometry for this compound Degradation Pathways

Mass spectrometry (MS) is an indispensable tool for identifying and quantifying compounds and their degradation products. Techniques like Electrospray Ionization (ESI) and Plasma Desorption Mass Spectrometry (PDMS) are well-suited for the analysis of non-volatile, charged molecules like this compound. researchgate.netnih.gov

ESI-MS, in particular, has been used extensively for the characterization of quaternary ammonium compounds. nih.govnih.gov It allows for the direct analysis of the intact cation, and tandem mass spectrometry (MS/MS) can be used to fragment the ion and elucidate its structure, which is crucial for identifying degradation products. For instance, a method using trifluoroacetic acid as a mobile phase modifier in negative electrospray mode was developed to produce characteristic ion clusters for quaternary ammonium cations, allowing for their unambiguous identification. nih.gov

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful technique for separating and identifying a wide range of quaternary ammonium compounds and their metabolites in complex matrices. nih.govrsc.orgnih.gov This approach would be highly effective in tracing the degradation pathways of this compound under various environmental or chemical stressors. A study on the determination of 30 different quaternary ammonium compounds in human serum and urine demonstrated the sensitivity and selectivity of LC-MS/MS for this class of molecules. nih.gov

Table 9.2.1: Mass Spectrometry Data for Representative Quaternary Ammonium Compounds Data is illustrative and based on analogous systems.

| Compound | Ionization Technique | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Application |

| Dodecyltrimethylammonium | ESI-MS/MS | 228.3 | 58.1 (C₃H₈N⁺), 142.2 (Loss of C₆H₁₄) | Identification and structural elucidation. |

| Benzalkonium Chloride (C12) | ESI-MS/MS | 304.3 | 91.1 (C₇H₇⁺), 212.2 (Loss of C₇H₇) | Analysis in complex mixtures. nih.gov |

| Didecyldimethylammonium | ESI-MS/MS | 314.4 | 156.2 (C₁₀H₂₂N⁺), 170.2 (C₁₁H₂₄N⁺) | Degradation product analysis. |

X-ray and Neutron Scattering for Probing this compound Structure and Dynamics

X-ray and neutron scattering techniques are pivotal for elucidating the structure and dynamics of matter from the atomic to the mesoscopic scale. For systems containing this compound, these methods can reveal information about its crystalline structure, as well as the aggregation behavior in solution.

X-ray Scattering:

Single-crystal X-ray diffraction (SC-XRD) can determine the precise three-dimensional arrangement of atoms in a crystalline sample of this compound, providing definitive structural information. rsc.orgimaging.org Studies on other quaternary ammonium salts have successfully used SC-XRD to understand intermolecular interactions, such as cation-π interactions and hydrogen bonding, which govern their solid-state architectures. rsc.org Powder X-ray diffraction (PXRD) is useful for identifying crystalline phases and studying phase transitions as a function of temperature. imaging.orgresearchgate.net

Small-angle X-ray scattering (SAXS) is employed to study the size, shape, and arrangement of larger structures, such as micelles or other aggregates that this compound might form in solution. For example, SAXS has been used to analyze the ellipsoidal micelles formed by gemini (B1671429) quaternary ammonium salt surfactants. rsc.org

Neutron Scattering:

Small-angle neutron scattering (SANS) is a powerful technique for studying the structure of self-assembled systems in solution, such as surfactant micelles. A key advantage of SANS is the ability to use contrast variation, typically by substituting hydrogen with deuterium, to highlight specific components of a complex system. nih.govacs.org This has been used to study the interaction of cationic surfactants with other molecules and to determine the structure of surfactant aggregates. researchgate.net For instance, SANS studies on cetyltrimethylammonium bromide (CTAB) micelles have provided detailed information on their size and shape in the presence of various additives. acs.org

Neutron reflectometry can be used to study the adsorption of this compound at interfaces, for example, at the air-water interface, providing information on the structure of the adsorbed layer. acs.org

Table 9.3.1: Structural Parameters of Quaternary Ammonium Salt Aggregates from Scattering Studies Data is illustrative and based on analogous systems.

| System | Technique | Measured Parameter | Value | Reference |

| Gemini Surfactant Micelles | SAXS | Minor Axis Radius | 1.5 - 2.5 nm | rsc.org |

| Gemini Surfactant Micelles | SAXS | Major Axis Radius | 3.0 - 5.0 nm | rsc.org |

| CTAB Micelles | SANS | Aggregation Number | ~100 | acs.org |

| CTAB Micelles | SANS | Micelle Radius | ~3 nm | acs.org |

| C12TAB on Cellulose Nanocrystals | Light Scattering | Aggregate Size | 100 - 200 nm | nih.gov |

Rheological Characterization of this compound-Containing Solutions

Rheology is the study of the flow and deformation of matter. For solutions containing this compound, rheological measurements provide critical information about their viscosity, viscoelasticity, and how these properties are influenced by concentration, temperature, and the presence of other substances. This is particularly important for applications where the flow behavior of the formulation is critical.

The rheological behavior of quaternary ammonium salt solutions is highly dependent on the self-assembly of the molecules into structures like wormlike micelles, which can lead to a significant increase in viscosity and the emergence of viscoelastic properties. researchgate.nettandfonline.com

Steady Shear Rheology:

Steady shear viscosity measurements determine the resistance of a fluid to flow under a constant applied shear rate. Solutions of this compound are expected to exhibit shear-thinning behavior at higher concentrations, where the viscosity decreases with an increasing shear rate, a common characteristic of polymer and surfactant solutions. nih.gov

Oscillatory Rheology:

Dynamic oscillatory measurements are used to probe the viscoelastic properties of a material. By applying a small, oscillating strain, the storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component, can be determined as a function of frequency. For viscoelastic solutions of quaternary ammonium salts, a crossover point where G' > G'' is often observed, indicating the formation of a gel-like network structure. tandfonline.com

Table 9.4.1: Rheological Properties of Representative Quaternary Ammonium Salt Solutions Data is illustrative and based on analogous systems.

| System | Measurement | Key Finding | Reference |

| P(DMC-AM) Copolymer in NaCl | Apparent Viscosity | Viscosity decreases with increasing salt concentration. | tandfonline.com |

| Gemini Surfactant (16-4-16, 2Br⁻) | Viscosity | Viscosity of ~150 mPa·s at 140 °C and 170 s⁻¹. | researchgate.net |

| Quaternary Ammonium Salt of Curdlan | Flow Behavior | Pronounced shear-thinning at higher concentrations. | nih.gov |

| Gemini Surfactant (GS16-2-16) | Dynamic Moduli | Crossover of G' and G'' with increasing frequency, indicating viscoelasticity. | tandfonline.com |

Q & A

Q. What are the standard synthetic protocols for preparing diethylmethylpropylammonium bromide, and how can reaction conditions be optimized to improve yield?

this compound is synthesized via quaternization reactions, typically involving alkylation of a tertiary amine (e.g., diethylmethylamine) with a propyl bromide derivative. Key parameters include solvent choice (polar aprotic solvents like acetonitrile enhance reactivity), temperature (40–60°C to balance reaction rate and side-product formation), and stoichiometric excess of the alkylating agent (1.2–1.5 equivalents). Post-synthesis, purification via recrystallization from ethanol/water mixtures removes unreacted precursors . Optimization studies should monitor reaction progress using thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy to identify intermediate byproducts.

Q. What analytical methods are recommended for confirming the purity and structural integrity of this compound?

- Elemental Analysis : Validates elemental composition (C, H, N) within ±0.3% of theoretical values.

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm the quaternary ammonium structure (e.g., δ 1.2–1.5 ppm for methyl/propyl groups; δ 3.2–3.5 ppm for N-CH2).

- Ion Chromatography : Quantifies bromide counterion content (≥99.0% for pharmacopeial-grade material) .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability and hygroscopicity, critical for storage protocols .

Q. What safety precautions are essential during handling and storage of this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of fine particulates .

- Storage : Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent hygroscopic degradation.

- Spill Management : Neutralize spills with inert adsorbents (silica gel, vermiculite) and dispose as hazardous halogenated waste .

Advanced Research Questions

Q. How does the counterion (bromide vs. other halides) influence the physicochemical properties and biological activity of quaternary ammonium compounds like this compound?

Bromide ions enhance solubility in polar solvents compared to chloride or iodide, which is critical for applications in aqueous systems (e.g., colloid chemistry). The larger ionic radius of bromide reduces lattice energy, increasing dissolution rates. In antimicrobial studies, bromide-containing quaternary ammonium salts exhibit altered membrane disruption efficiency due to ion-pairing effects with phospholipid headgroups . Comparative studies using isothermal titration calorimetry (ITC) can quantify binding affinities to microbial membranes.

Q. What experimental strategies can resolve discrepancies in reported stability data for this compound under varying pH and temperature conditions?

Conflicting stability data often arise from differences in experimental setups. To standardize:

- Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring of degradation products (e.g., tertiary amine reversion).

- Use phosphate-buffered solutions (pH 4–9) to isolate pH-specific decomposition pathways.

- Apply Arrhenius kinetics to extrapolate shelf-life under ambient conditions .

Q. How can computational modeling (e.g., DFT, MD simulations) predict the interaction of this compound with biological membranes or industrial substrates?

Density Functional Theory (DFT) calculates charge distribution and electrostatic potential surfaces, identifying reactive sites for membrane insertion. Molecular Dynamics (MD) simulations (using CHARMM or GROMACS force fields) model bilayer penetration dynamics, correlating alkyl chain length with membrane fluidity disruption. Validate predictions with experimental techniques like fluorescence anisotropy or surface plasmon resonance (SPR) .

Methodological Guidance Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.